molecular formula C7H7I2NO B372503 4-Ethoxy-3,5-diiodopyridine CAS No. 767333-76-6

4-Ethoxy-3,5-diiodopyridine

Cat. No.: B372503
CAS No.: 767333-76-6
M. Wt: 374.95g/mol
InChI Key: UKCSOMWTJGGDDK-UHFFFAOYSA-N
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Description

Note on Product Information: Specific research data and established applications for the exact compound 4-Ethoxy-3,5-diiodopyridine are not available in the current search results. The following description is based on the general properties and uses of its constituent chemical classes. General Research Context this compound is a pyridine derivative, a class of compounds widely recognized as crucial intermediates in organic and medicinal chemistry . Its structure incorporates both ethoxy and iodine substituents, which are highly valuable functional groups for chemical synthesis. Iodopyridines, in general, are pivotal building blocks in organic synthesis, used to introduce iodine atoms or facilitate further cross-coupling reactions to construct more complex molecules . These compounds find significant applications in the development of pharmaceuticals and agrochemicals . Potential Research Value Based on its structural features, this compound is expected to serve as a versatile synthetic intermediate. The iodine atoms on the pyridine ring can undergo various metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, enabling the formation of new carbon-carbon bonds . This makes it a potential candidate for constructing complex molecular architectures in drug discovery programs. Furthermore, related compounds like 3,5-diiodopyridin-4-ol have been utilized in the synthesis of potent, selective small-molecule kinase inhibitors for research, illustrating the strategic importance of diiodopyridine scaffolds in medicinal chemistry . Handling and Usage This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a well-equipped laboratory. Please consult the material safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-3,5-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7I2NO/c1-2-11-7-5(8)3-10-4-6(7)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCSOMWTJGGDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties of 4 Ethoxy 3,5 Diiodopyridine

Detailed experimental data for 4-Ethoxy-3,5-diiodopyridine is not extensively documented in publicly available literature. However, its fundamental properties can be tabulated based on its chemical structure.

PropertyValue
CAS Number 885952-14-7 griffith.edu.au
Molecular Formula C₇H₇I₂NO
Molecular Weight 374.95 g/mol

Note: Properties such as melting point, boiling point, and solubility have not been found in readily accessible scientific literature.

Synthesis of 4 Ethoxy 3,5 Diiodopyridine

While a specific, dedicated synthesis for 4-Ethoxy-3,5-diiodopyridine is not prominently reported, a plausible synthetic route can be proposed based on established chemical transformations of pyridine (B92270) derivatives. The most likely approach involves a two-step sequence starting from 4-hydroxypyridine (B47283).

Step 1: Iodination of 4-Hydroxypyridine

The first step is the di-iodination of 4-hydroxypyridine at the 3- and 5-positions. This reaction yields 3,5-diiodo-4-hydroxypyridine. Various methods have been reported for this transformation. One common method involves using N-iodosuccinimide (NIS) as the iodinating agent. google.com An alternative, more economical approach utilizes sodium iodide in the presence of an oxidizing agent, such as a mixture of sodium chlorite (B76162) and sodium hypochlorite, to generate iodine in situ. google.com This method is reported to have good selectivity and simple processing. google.com

Step 2: Etherification of 3,5-Diiodo-4-hydroxypyridine

The second step is the etherification of the hydroxyl group of 3,5-diiodo-4-hydroxypyridine to introduce the ethoxy group. This is typically achieved through a Williamson ether synthesis. The reaction would involve deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride or potassium carbonate) to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to furnish the final product, this compound.

Reactivity and Mechanistic Investigations of 4 Ethoxy 3,5 Diiodopyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring is a fundamental reaction for the synthesis of various substituted pyridines. The reactivity and regioselectivity of these reactions are governed by the electronic and steric properties of both the pyridine substrate and the incoming nucleophile.

Regioselectivity of SNAr Reactions with Various Nucleophiles (O-, N-, S-centered)

The regioselectivity of SNAr reactions involving dihalopyridines can be complex, with substitution occurring at different positions depending on the reaction conditions and the nature of the nucleophile. In the case of 4-ethoxy-3,5-diiodopyridine, the electron-donating ethoxy group at the 4-position can influence the positions susceptible to nucleophilic attack.

Research on related dihalopyridine systems demonstrates that the position of substitution is highly dependent on the nucleophile. For instance, in the reactions of 2,4-dichloropyrimidines, which share similarities with dihalopyridines, SNAr reactions with various nucleophiles often show a preference for the 4-position. mdpi.com However, the presence of an electron-donating group, such as an ethoxy group, can alter this preference. For 2,4-dichloropyrimidines with an electron-donating substituent at the 6-position, SNAr reactions preferentially occur at the C-2 position. wuxiapptec.com

While specific studies on this compound with a wide range of O-, N-, and S-centered nucleophiles are not extensively detailed in the provided results, the general principles of SNAr on functionalized pyridines suggest that a competition between substitution at the 3- and 5-positions would occur. The outcome would be influenced by a combination of electronic activation by the ring nitrogen and the directing effects of the ethoxy group.

Impact of Hard and Soft Interaction Principles on Substitution Outcomes

The Hard and Soft Acids and Bases (HSAB) principle is a valuable qualitative tool for predicting the outcome of reactions. wikipedia.org It posits that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. wikipedia.org In the context of SNAr, the electrophilic carbon atoms of the pyridine ring act as Lewis acids, and the nucleophiles act as Lewis bases.

The hardness or softness of a species is related to its size, charge state, and polarizability. wikipedia.org Hard species are typically small, highly charged, and weakly polarizable, while soft species are larger, have lower charge states, and are more polarizable. wikipedia.org

For this compound, the carbon atoms attached to the iodine atoms (C3 and C5) are the primary electrophilic centers. The nature of the attacking nucleophile (hard or soft) can influence which position is favored.

Hard Nucleophiles (e.g., RO⁻, R₂N⁻): These are typically small and have a high charge density. According to the HSAB principle, they would preferentially attack the harder acidic site on the pyridine ring.

Soft Nucleophiles (e.g., RS⁻, R₃P): These are larger and more polarizable and would favor reaction at the softer acidic site.

The application of HSAB theory can be seen in Kornblum's rule, which, although predating HSAB, explains that in reactions with ambident nucleophiles, the more electronegative atom (harder base) reacts in an SN1-type mechanism, while the less electronegative atom (softer base) reacts in an SN2-type mechanism. wikipedia.org This principle can be extended to SNAr reactions, where the electronic properties of the carbon centers in the pyridine ring can be considered in terms of hardness and softness. The pyridine nitrogen itself is considered a borderline base. libretexts.org

Influence of Steric Hindrance on Reaction Regiochemistry

Steric hindrance plays a significant role in determining the regiochemistry of substitution reactions on substituted pyridines. muni.cznottingham.ac.uk The ethoxy group at the 4-position and the two bulky iodine atoms at the 3- and 5-positions of this compound create a sterically crowded environment around the reactive sites.

The approach of a nucleophile to the C3 or C5 position will be impeded by the adjacent iodine atom and the ethoxy group. The size of the incoming nucleophile will be a critical factor. Bulkier nucleophiles will experience greater steric repulsion, potentially leading to slower reaction rates or favoring attack at a less hindered, albeit electronically less favorable, position if one were available. In the case of this compound, both reactive positions are flanked by an iodine and the ethoxy group, suggesting that steric hindrance will be a significant factor for any incoming nucleophile. Research on other substituted pyridines has shown that steric hindrance can be a deciding factor in regioselectivity. muni.czethernet.edu.et

Pyridyne Intermediates in Halopyridine Aminations and Rearrangements

The reaction of halopyridines with strong bases can lead to the formation of highly reactive pyridyne intermediates through an elimination-addition mechanism. thieme-connect.comresearchgate.netresearchgate.net These intermediates can then be trapped by nucleophiles, often leading to a mixture of regioisomeric products.

For this compound, treatment with a strong base such as potassium amide could potentially lead to the formation of a 3,4-pyridyne or a 4,5-pyridyne derivative. The subsequent addition of a nucleophile, like an amine, would then determine the final product distribution. thieme-connect.com The regioselectivity of nucleophilic addition to pyridynes is influenced by the electronic and steric effects of the substituents on the pyridyne ring. nih.gov For example, studies on 5-bromo-3,4-pyridyne have shown that nucleophilic addition is favored at the C3 position. nih.gov The presence of the ethoxy group in a potential pyridyne derived from this compound would be expected to exert a strong directing effect on the incoming nucleophile.

Metal-Catalyzed Cross-Coupling Reactions at Iodinated Positions

The carbon-iodine bonds in this compound are susceptible to various metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds, typically employing a palladium catalyst to couple an organoboron compound with an organohalide. tcichemicals.comwikipedia.org This reaction is of great importance in the synthesis of pharmaceuticals and complex organic molecules. tcichemicals.com

The general mechanism of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organohalide.

Transmetalation: The organic group from the organoboron species is transferred to the palladium complex. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium catalyst.

For this compound, Suzuki-Miyaura coupling can be performed at the iodinated positions. The high reactivity of the C-I bond makes it an excellent substrate for this transformation. By controlling the stoichiometry of the organoboron reagent, it is possible to achieve either mono- or di-substitution. The regioselectivity of the first coupling would be influenced by the electronic and steric environment of the two iodine atoms. The oxidative addition step is often the selectivity-determining step and is influenced by factors such as the electron density at the carbon atom and the distortion energy of the C-X bond. baranlab.org

Below is a table summarizing the expected outcomes of a Suzuki-Miyaura reaction with this compound:

ReactantOrganoboron Reagent (R-B(OR')₂)Expected Product(s)Key Reaction Parameters
This compound1 equivalent4-Ethoxy-3-iodo-5-R-pyridine and 4-Ethoxy-5-iodo-3-R-pyridinePalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃), Solvent (e.g., Toluene, Dioxane, Water) rsc.org
This compound>2 equivalents4-Ethoxy-3,5-di-R-pyridinePalladium catalyst, Base, Solvent

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in Suzuki-Miyaura couplings. tcichemicals.comnsf.govresearchgate.net

Negishi Cross-Coupling with Organozinc Reagents

The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the context of this compound, this reaction enables the introduction of various organic substituents at the 3- and 5-positions of the pyridine ring.

The general mechanism for Negishi coupling involves the oxidative addition of the organic halide to a low-valent palladium or nickel catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. researchgate.net The choice of catalyst and ligands can significantly influence the reaction's efficiency and selectivity. wikipedia.org For instance, palladium catalysts are often favored for their higher yields and broader functional group compatibility. wikipedia.org The use of bulky, electron-rich phosphine (B1218219) ligands can also enhance catalytic activity. organic-chemistry.org

While specific studies focusing exclusively on the Negishi coupling of this compound are not extensively detailed in the provided results, the general principles of the reaction are well-established for a wide range of aryl halides and organozinc reagents. rsc.orgacs.org The reactivity of the C-I bonds in this compound makes it a suitable substrate for such transformations.

Table 1: General Conditions for Negishi Cross-Coupling

ComponentDescription
Substrate Organic halide (e.g., this compound)
Reagent Organozinc compound (R-ZnX)
Catalyst Palladium or Nickel complex (e.g., Pd(PPh₃)₄, Ni(acac)₂) wikipedia.org
Solvent Anhydrous, aprotic solvents (e.g., THF, Dioxane)
Conditions Typically inert atmosphere, room temperature to elevated temperatures

Stille Cross-Coupling and Related Palladium-Catalyzed Processes

The Stille reaction is another prominent palladium-catalyzed cross-coupling method that pairs an organotin compound with an organic halide. libretexts.org This reaction is valued for its tolerance of a wide array of functional groups, although the toxicity of organotin reagents is a notable drawback. mdpi.com

For dihalo-substituted pyridines like this compound, the Stille reaction offers a pathway to introduce aryl, vinyl, or alkyl groups. The reaction typically employs a palladium(0) catalyst, often generated in situ from a Pd(II) precursor, and phosphine ligands. libretexts.orgharvard.edu Additives such as copper(I) iodide can accelerate the reaction rate. harvard.edu

Research on related dihalopyridines, such as 3,5-dibromopyridine, demonstrates the utility of Stille and other palladium-catalyzed reactions like the Suzuki coupling for synthesizing bis(indolyl)pyridine and other complex derivatives. fishersci.se While direct examples with this compound are not specified, the chemical principles are transferable.

In addition to Stille coupling, other palladium-catalyzed processes like the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, are highly relevant. beilstein-journals.org Given the reactivity of the iodo-substituents, this compound would be an expectedly good substrate for Sonogashira reactions, allowing for the introduction of alkynyl moieties. These reactions are typically catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of a base. beilstein-journals.org

Table 2: Common Palladium Catalysts and Ligands for Cross-Coupling

Catalyst/PrecatalystLigandTypical Application
Pd(PPh₃)₄TriphenylphosphineStille, Suzuki, Sonogashira harvard.edubeilstein-journals.orgacs.org
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)Stille, Suzuki, Negishi harvard.eduacs.org
Pd(OAc)₂-Suzuki, Heck acs.org
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferroceneSuzuki, Negishi acs.org

Selective Functionalization of Diiodopyridines

A key challenge and opportunity in the chemistry of diiodopyridines is the selective functionalization at one of the two iodo-positions. The ability to perform a single substitution reaction allows for the stepwise introduction of different functional groups, leading to highly complex and unsymmetrically substituted pyridines.

This selectivity can often be achieved by carefully controlling reaction conditions, such as temperature, stoichiometry of reagents, and the nature of the catalyst and ligands. For instance, in cross-coupling reactions, it is sometimes possible to achieve monofunctionalization by using a limited amount of the coupling partner.

Metalation reactions, discussed in the next section, also provide a powerful tool for selective functionalization. By forming a mono-lithiated intermediate, a single electrophile can be introduced. The regioselectivity of such reactions is often dictated by the electronic and steric environment of the halogen atoms and the directing effects of other substituents on the pyridine ring. thieme-connect.com

For dihalopyridines, differences in the reactivity of the two halogen atoms can be exploited. For example, in substrates containing both bromine and iodine, the more reactive C-I bond can often be selectively targeted in cross-coupling or metal-halogen exchange reactions. thieme-connect.com While this compound contains two identical halogens, subtle electronic effects or steric hindrance could potentially be exploited under specific reaction conditions to achieve selective monofunctionalization.

Metalation and Subsequent Electrophilic Trapping

Metalation, particularly lithiation, followed by quenching with an electrophile is a cornerstone strategy for the functionalization of aromatic and heteroaromatic compounds.

Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base commonly used for the deprotonation of weakly acidic protons. arkat-usa.org In the context of substituted pyridines, LDA can be used for directed ortho-metalation, where a substituent directs the lithiation to an adjacent position. arkat-usa.orgresearchgate.net For this compound, direct deprotonation of a ring proton is a possibility, although halogen-metal exchange is a more likely pathway with organolithium reagents like n-butyllithium.

Studies on analogous systems, such as 3,5-dibromopyridine, have shown that lithiation with LDA can lead to deprotonation at the 4-position, followed by reaction with an electrophile to yield 4-substituted-3,5-dibromopyridines. fishersci.se A similar reactivity pattern could be anticipated for this compound, where the ethoxy group might direct lithiation to the C-2 or C-6 position, or deprotonation could occur at the most acidic ring position.

The choice of the organolithium base and the reaction conditions (temperature, solvent) is crucial in determining the outcome of the reaction, whether it be direct deprotonation or halogen-metal exchange. umich.edu

Halogen-metal exchange, particularly iodine-lithium exchange, is a rapid and efficient method for generating organolithium species from aryl iodides. arkat-usa.org This reaction typically occurs at low temperatures using organolithium reagents such as n-butyllithium or tert-butyllithium. For this compound, treatment with one equivalent of an organolithium reagent would be expected to produce a mono-lithiated species, which can then be trapped with a variety of electrophiles.

An interesting phenomenon that can occur with lithiated haloheterocycles is the "halogen dance" rearrangement. clockss.org This involves the migration of a halogen atom to a different position on the ring, often driven by the formation of a more stable lithiated intermediate. clockss.orguni-muenchen.de While not specifically documented for this compound, this type of rearrangement is a known process in pyridine chemistry and could potentially occur under certain conditions, leading to isomeric products. clockss.org For instance, a 1,3-halogen dance has been observed in other pyridine systems. clockss.org The stability of the intermediate organolithium species plays a key role in whether such a rearrangement will take place. researchgate.net

Lithiation Reactions Using Organolithium Bases (e.g., LDA)

Halogen Dance Reactions and Halogen Migration in Heterocyclic Systems

"Halogen dance" reactions refer to the base-catalyzed isomerization of halogen-substituted aromatic and heteroaromatic compounds, where a halogen atom migrates from one position to another on the ring. clockss.orgresearchgate.netresearchgate.net This phenomenon was first observed in the 1950s and has since become a useful tool in organic synthesis for accessing substituted heterocycles that are otherwise difficult to prepare. clockss.orgresearchgate.net

In the context of pyridines, halogen migrations were first proposed in the 1960s during the amination of 3-bromo-4-ethoxypyridine. clockss.orgresearchgate.net The typical mechanism involves deprotonation by a strong, hindered base like lithium diisopropylamide (LDA) to form a lithiated intermediate. clockss.orgthieme-connect.com This intermediate can then undergo a "halogen dance," resulting in the exchange of the halogen atom and the anionic center to form a more stable species. thieme-connect.com For dihalopyridines, this can lead to a rearranged product after quenching with an electrophile. researchgate.netethernet.edu.et

For instance, treatment of 2,6-difluoro-3,5-diiodopyridine (B3029520) with LDA can lead to lithiation at the 4-position, which then triggers a migration of one of the iodine atoms. ethernet.edu.et While specific examples detailing the halogen dance reaction of this compound were not found, the principles of this reaction type are applicable. The presence of the ethoxy group and the two iodine atoms on the pyridine ring would influence the acidity of the ring protons and the stability of the potential lithiated intermediates, thereby directing the course of a potential halogen dance.

The halogen dance reaction provides a powerful method for the functionalization of heterocyclic systems in ways that are not achievable through classical methods. clockss.orgresearchgate.net It allows for the introduction of functional groups at positions that are not directly accessible through initial halogenation or other substitution reactions. clockss.orgresearchgate.net

Table 2: Examples of Halogen Dance Reactions in Pyridine Systems
Starting MaterialBaseKey IntermediateFinal Product (after electrophilic quench)Reference
3-Bromo-4-ethoxypyridineAmide base3-Bromo-4-ethoxy-x-lithiopyridineAminated pyridine derivative clockss.orgresearchgate.net
2,6-Difluoro-3,5-diiodopyridineLDA2,6-Difluoro-3,5-diiodo-4-lithiopyridineRearranged diiodofluoropyridine ethernet.edu.et
2-Fluoro-3-iodopyridineLDA2-Fluoro-3-iodo-4-lithiopyridine4-Substituted-2-fluoro-3-iodopyridine nih.gov
3-Fluoro-4-iodoquinolineLDA3-Fluoro-4-iodo-2-lithioquinoline4-Substituted-3-fluoro-2-iodoquinoline researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

There is no available research on the application of DFT to 4-Ethoxy-3,5-diiodopyridine. Consequently, information regarding the optimization of its molecular geometry, analysis of its electronic structure, or the prediction of its vibrational frequencies and spectroscopic data could not be found.

Optimization of Molecular Geometries and Electronic Structure Analysis

No studies were identified that have performed molecular geometry optimization or electronic structure analysis on this compound using DFT or any other computational methods.

Prediction of Vibrational Frequencies and Spectroscopic Data

There are no published reports on the theoretical prediction of vibrational frequencies or other spectroscopic data for this compound.

Computational Prediction of Physicochemical Parameters (e.g., clogP)

Specific computational predictions of physicochemical parameters such as the calculated log P (clogP) for this compound have not been reported in the searched literature.

Molecular Docking and Binding Affinity Studies (in context of ligand development)

A comprehensive search of scientific databases has not yielded specific molecular docking studies or binding affinity data for this compound. Such studies are crucial in drug discovery for virtual screening and lead optimization. rsc.org Typically, in the process of ligand development, a compound like this compound would be docked into the active site of a specific protein target to predict its binding orientation and affinity. The results of these simulations are often presented in data tables summarizing key parameters.

Table 1: Hypothetical Molecular Docking Parameters for this compound

Since no specific data is available, the following table is a hypothetical representation of what such a data table might look like. The values and targets presented are for illustrative purposes only and are not based on actual research findings.

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesHydrogen Bonds
Protein Kinase X---
Enzyme Y---
Receptor Z---

Data in this table is hypothetical and for illustrative purposes only, as no specific research on this compound was found.

Table 2: Hypothetical Binding Affinity Data (Ki) for this compound

Similarly, binding affinity is often experimentally determined and reported as an inhibition constant (Ki) or an IC50 value. The following is a hypothetical representation.

TargetKi (nM)Assay Method
Protein Kinase X-Radioligand Binding Assay
Enzyme Y-Enzymatic Assay
Receptor Z-Surface Plasmon Resonance

Data in this table is hypothetical and for illustrative purposes only, as no specific research on this compound was found.

Without specific studies, a detailed analysis of the research findings for this compound's performance in molecular docking and its binding affinity cannot be provided. The potential of this compound as a ligand for any particular biological target remains to be elucidated through future computational and experimental research.

Research Applications and Derivatization Potential

Precursors for Synthesizing Advanced Polyfunctional Pyridine (B92270) Derivatives

The synthesis of highly substituted, polyfunctional pyridines is a central theme in modern drug discovery and materials science, as the substituents on the pyridine ring profoundly influence the molecule's chemical, physical, and biological properties. researchgate.net 4-Ethoxy-3,5-diiodopyridine serves as an exceptional starting material for this purpose due to the presence of two iodine atoms at the C-3 and C-5 positions. These positions are primed for sequential and regioselective functionalization.

The carbon-iodine bond is significantly more reactive towards nucleophiles and in transition-metal-catalyzed cross-coupling reactions than other carbon-halogen bonds. researchgate.net This allows for the stepwise and controlled introduction of a wide variety of functional groups. Methodologies such as Suzuki-Miyaura, Stille, Sonogashira, and Heck cross-coupling reactions can be employed to introduce aryl, heteroaryl, alkyl, and vinyl groups at the 3- and 5-positions. nih.govsemanticscholar.org For instance, a synthetic strategy could involve the selective reaction of one iodo group, followed by a different reaction at the second iodo position, leading to dissymmetric, polyfunctional pyridines that are otherwise challenging to synthesize.

A dissertation from the Ludwig-Maximilians-University of Munich details methods for the regioselective difunctionalization of pyridines, highlighting the utility of halogenated precursors in creating complex structures. uni-muenchen.de While not mentioning this compound directly, the work on related molecules like 3-chloro-2-ethoxypyridine (B70323) demonstrates the principle of using halogenated alkoxypyridines to generate organometallic intermediates that can be trapped with various electrophiles to yield polyfunctional products. uni-muenchen.de The 4-ethoxy group in the target compound acts as an electron-donating group, influencing the reactivity and stability of the pyridine ring and any intermediates formed during derivatization. This electronic modulation is crucial for controlling the outcome of synthetic transformations and for fine-tuning the properties of the final products. researchgate.net

Building Blocks in Complex Heterocyclic Architecture

The rigid scaffold of this compound is an excellent foundation for constructing more elaborate, multi-ring heterocyclic systems. The di-iodo functionality allows it to be incorporated into larger structures, including fused heterocycles and macrocycles.

Fused pyridine heterocycles, such as pyrazolopyridines, are prominent scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. mdpi.comfrontiersin.org Pyrazolo[3,4-b]pyridines, for example, are bicyclic compounds formed from the fusion of a pyrazole (B372694) and a pyridine ring. mdpi.com The synthesis of these systems often relies on appropriately substituted pyridine precursors.

Starting from this compound, a plausible synthetic route to a pyrazolo[3,4-b]pyridine derivative could be envisioned. One of the iodine atoms could be substituted by a hydrazine (B178648) moiety through nucleophilic aromatic substitution or a Buchwald-Hartwig amination. The adjacent ethoxy group and the remaining iodine at C-5 would then be poised for an intramolecular cyclization reaction. For example, after conversion of the C-3 iodo group to a hydrazino group, subsequent intramolecular C-N bond formation, possibly catalyzed by copper or palladium, could forge the pyrazole ring fused to the pyridine core. General strategies for synthesizing fused heterocycles often involve the intramolecular cyclization of precursors containing appropriately positioned reactive groups. ias.ac.in

Macrocyclic compounds are of great interest in supramolecular chemistry due to their ability to act as hosts for various guest molecules and ions. mdpi.com The synthesis of these large-ring systems often employs building blocks that can be linked together in a cyclization reaction. core.ac.uk Highly fluorinated pyridine derivatives have been successfully used as building blocks for novel macrocycles, demonstrating the utility of reactive halogens in such syntheses. researchgate.net

This compound is an ideal candidate for constructing pyridine-containing macrocycles like pyridinophanes or the sulfur-bridged variants known as thiacalixpyridines. The two iodine atoms at the 3- and 5-positions provide convergent handles for macrocyclization. Reaction with a linear di-nucleophile, such as a dithiol, under high-dilution conditions could lead to the formation of a macrocyclic ring incorporating the pyridine unit. The geometry of the di-iodo precursor would direct the formation of a specific macrocyclic architecture, making it a valuable component in the rational design of complex host molecules. rsc.org The synthesis of tetraaza macrocycles often involves the condensation of dicarbonyl compounds with diamines, and analogous strategies using dihalo-precursors and di-nucleophiles are well-established in macrocyclic chemistry. rasayanjournal.co.in

Construction of Fused Pyridine Systems (e.g., Pyrazolopyridines)

Ligand Design and Coordination Chemistry

The ability of the pyridine nitrogen to coordinate with metal ions is a cornerstone of coordination chemistry. wikipedia.org Polyfunctional pyridine derivatives are particularly sought after as ligands because their substituents can be used to fine-tune the steric and electronic properties of the resulting metal complexes, which in turn dictates their reactivity, stability, and potential applications. nih.govnih.gov

This compound can serve as a precursor to a vast library of mono- and polydentate ligands. The pyridine nitrogen atom itself is a potent Lewis base capable of coordinating to a wide range of transition metals. wikipedia.org Furthermore, the two iodine atoms can be readily replaced via cross-coupling reactions to introduce additional coordinating moieties.

For example, a Sonogashira or Suzuki coupling could be used to attach other heterocyclic groups, such as pyrazoles or other pyridines, at the 3- and 5-positions. rsc.org This would transform the simple pyridine core into a multidentate ligand capable of forming stable chelate complexes with metal ions. nih.gov The resulting complexes, featuring ligands derived from this compound, could exhibit unique geometries and properties. The synthesis of metal complexes with polyfunctional ligands, such as those based on 2,6-diacetylpyridine (B75352) bis(acylhydrazones), often leads to seven-coordinate structures, and similarly complex geometries could be accessible from ligands derived from this di-iodo precursor. researchgate.net

Homogeneous catalysis using transition metal complexes is a pillar of modern chemical synthesis. researchgate.netgoogle.com The performance of an organometallic catalyst is critically dependent on the nature of the ligands surrounding the metal center. nih.gov Ligands influence the catalyst's activity, selectivity, and stability by modulating the electronic and steric environment of the metal. nih.govacs.org

Metal complexes featuring ligands derived from this compound are promising candidates for catalysts. The substituents on the pyridine ring—both the innate ethoxy group and any groups introduced at the iodo positions—can be varied to systematically tune the catalytic properties. The electron-donating 4-ethoxy group increases the basicity of the pyridine nitrogen, which can affect the electron density at the metal center and, consequently, its catalytic activity. nih.govoup.com For instance, in palladium-catalyzed cross-coupling reactions, the basicity of the pyridine ligand has been shown to correlate with catalytic efficiency. acs.org By synthesizing a library of ligands from this compound and forming their corresponding metal complexes, one could screen for optimal catalysts for a variety of transformations, including hydrogenations, carbonylations, and cross-coupling reactions. google.comepo.org

Synthesis of Metal Complexes Utilizing Substituted Pyridine Ligands

Development of Novel Synthetic Reagents

Halogenated organic molecules are fundamental as intermediates in the synthesis of complex chemical structures, serving as foundational building blocks for new materials and for studying reaction mechanisms. scbt.com In this context, this compound is a valuable precursor due to the high reactivity of its carbon-iodine bonds. These bonds are susceptible to a variety of coupling reactions, allowing for the introduction of new functional groups.

The iodine atoms can be readily substituted through metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netbohrium.com This reactivity allows the pyridine core to be incorporated into larger, more complex molecular architectures. For instance, analogous structures like 2-ethoxy-5-iodopyridine (B1416625) have been utilized in the synthesis of potential inhibitors for enzymes like acetyl-CoA carboxylase. google.com The presence of two iodine atoms on this compound offers the potential for sequential or double coupling reactions, enabling the construction of symmetrical or unsymmetrical disubstituted pyridine derivatives. The utility of ethoxy-substituted heterocyclic compounds as key intermediates has been demonstrated in the scalable synthesis of various complex molecules. acs.orgacs.org

Reaction Type Role of this compound Potential Products
Suzuki CouplingAryl or heteroaryl sourceDi-arylated pyridine derivatives
Sonogashira CouplingAlkynyl sourceDi-alkynylated pyridine systems
Nucleophilic Aromatic SubstitutionElectrophilic pyridine coreAminated or alkoxylated pyridines

Exploration in Material Science Research

Pyridine derivatives are a significant class of heterocyclic compounds that continue to attract considerable attention for their application in material science. researchgate.net Halogenated compounds, in particular, contribute to the development of advanced materials with specific and enhanced properties. scbt.com The incorporation of a this compound moiety into larger systems could influence properties such as thermal stability, solubility, and intermolecular interactions, making it a target for investigation in materials research.

Pyridine-containing compounds are widely explored for their use in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), where they can function in charge transport or emissive layers. google.com The electron-deficient nature of the pyridine ring can facilitate electron transport. While this compound itself is not a functional electronic material, it serves as an important building block. Through cross-coupling reactions at the iodo positions, this compound can be integrated into larger π-conjugated systems, which are the fundamental components of organic semiconductors. The ethoxy group can help modulate the electronic properties and improve the processability of the final material.

The modification of molecular structure is a key strategy in developing novel optical materials. Ferrocenyl-substituted pyridines, for example, have been studied for their potential in creating materials with unique optical characteristics. researchgate.net The introduction of heavy atoms like iodine can significantly increase the refractive index of a material. Furthermore, the ethoxy group and the pyridine nitrogen provide sites for hydrogen bonding, which can influence the self-assembly and crystalline packing of derived materials, thereby affecting their bulk optical properties.

Organic molecules with specific electronic characteristics are of great interest for applications in non-linear optics (NLO). nih.gov These materials can alter the properties of light and are crucial for technologies like optical switching and data storage. nih.govscirp.org A common design for NLO-active molecules involves an electron-donating group and an electron-accepting group linked by a π-conjugated system. nih.gov

This compound represents a potential core for the synthesis of NLO-active chromophores. The ethoxy group at the 4-position can act as an electron donor. The two iodine atoms can be replaced via cross-coupling reactions with various electron-accepting groups to create a "push-pull" architecture, which is known to enhance NLO responses. bohrium.com Theoretical and experimental studies on other pyridine derivatives have demonstrated that this molecular design strategy can lead to promising NLO properties. bohrium.com

Structural Feature Role in NLO Material Design
Ethoxy GroupElectron-donating "push" component
Pyridine Ringπ-conjugated bridge
Iodo PositionsReactive sites for attaching electron-accepting "pull" groups

Constituents for Optical Materials

Probes for Fundamental Mechanistic Chemical Studies

The reactivity of halogenated pyridines is a rich area for mechanistic investigation. orgchemres.org Understanding the factors that control the regiochemistry and efficiency of substitution reactions is crucial for synthetic chemistry. This compound, with its symmetrical substitution pattern and electronically influential ethoxy group, serves as an excellent model substrate for such studies.

Researchers can use this compound to investigate the mechanisms of dual cross-coupling reactions, exploring questions of selectivity between the first and second substitution. It can be used to probe the subtle electronic effects of the ethoxy group and the pyridine nitrogen on the reactivity of the C-I bonds. Studies on the nucleophilic substitution of related polychlorinated pyridines have shown that the position of attack is highly dependent on the nature of the nucleophile, offering a framework for investigating similar reactivity patterns with this compound. orgchemres.org

Q & A

Q. Why do conflicting reports exist regarding the solubility of this compound in polar solvents?

  • Answer :
  • Purity variations : Impurities (e.g., residual salts) from synthesis alter solubility. Reproduce results using HPLC-purified batches.
  • Solvent history : Pre-dried vs. hydrated solvents (e.g., DMSO) significantly affect solubility. Use Karl Fischer titration to standardize solvent water content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.